molecular formula C15H14N4O2 B136329 N-Acetoxy-phip CAS No. 142784-27-8

N-Acetoxy-phip

Cat. No. B136329
M. Wt: 282.3 g/mol
InChI Key: OVPSYMLYTZOTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetoxy-phip (N-Acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat at high temperatures. It is a potent mutagen and carcinogen, and has been shown to induce tumors in laboratory animals. In recent years, there has been growing interest in the synthesis and study of N-Acetoxy-phip due to its potential as a tool for investigating the mechanisms of carcinogenesis.

Mechanism Of Action

N-Acetoxy-phip is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. The exact mechanism by which N-Acetoxy-phip induces mutations is not fully understood, but it is believed to involve the formation of DNA adducts that can lead to errors in DNA replication.

Biochemical And Physiological Effects

N-Acetoxy-phip has been shown to induce a variety of biochemical and physiological effects in laboratory studies. It has been shown to induce oxidative stress and inflammation, and to alter the expression of genes involved in cell cycle regulation and DNA repair. These effects are thought to contribute to the carcinogenic properties of N-Acetoxy-phip.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Acetoxy-phip in laboratory studies is its potency as a mutagen and carcinogen. This makes it a useful tool for investigating the mechanisms of carcinogenesis. However, one limitation of using N-Acetoxy-phip is that it is a relatively unstable compound and can degrade over time, making it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on N-Acetoxy-phip. One area of interest is the development of new methods for synthesizing N-Acetoxy-phip that are more efficient and scalable. Another area of interest is the development of new analytical techniques for detecting N-Acetoxy-phip and its metabolites in biological samples. Finally, there is a need for further research to elucidate the mechanisms by which N-Acetoxy-phip induces mutations and carcinogenesis, with the ultimate goal of developing new strategies for preventing and treating cancer.

Scientific Research Applications

N-Acetoxy-phip has been used extensively in laboratory studies to investigate the mechanisms of carcinogenesis. It is a potent mutagen and has been shown to induce DNA damage in vitro. Studies have also shown that N-Acetoxy-phip can induce tumors in laboratory animals, making it a useful tool for studying the early stages of carcinogenesis.

properties

CAS RN

142784-27-8

Product Name

N-Acetoxy-phip

Molecular Formula

C15H14N4O2

Molecular Weight

282.3 g/mol

IUPAC Name

[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino] acetate

InChI

InChI=1S/C15H14N4O2/c1-10(20)21-18-15-17-14-13(19(15)2)8-12(9-16-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,18)

InChI Key

OVPSYMLYTZOTQE-UHFFFAOYSA-N

SMILES

CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3

Canonical SMILES

CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3

synonyms

2-(acetoxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine
N-acetoxy-PhIP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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